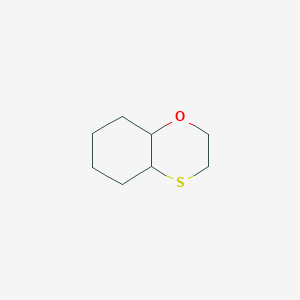

Octahydro-1,4-benzoxathiine

Description

Structure

3D Structure

Properties

CAS No. |

63634-42-4 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxathiine |

InChI |

InChI=1S/C8H14OS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-8H,1-6H2 |

InChI Key |

MUOAVDBSPVZANR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)OCCS2 |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1,4 Benzoxathiine and Its Precursors

Strategies for Constructing the 1,4-Benzoxathiine Core

The construction of the foundational 1,4-benzoxathiine ring system, a crucial precursor to its octahydro derivative, can be achieved through several distinct synthetic routes.

A notable and efficient method for synthesizing 1,4-benzoxathiine moieties involves a domino reaction sequence. This process begins with the SN2 ring-opening of an epoxide by an o-halothiophenol, followed by an intramolecular Ullmann-type coupling cyclization. scispace.comnih.gov This copper(I)-BINOL catalyzed reaction facilitates the formation of the crucial C(aryl)-O bond, leading to the desired 1,4-benzoxathiine skeleton in moderate to good yields under relatively mild conditions. scispace.com The reaction is versatile, accommodating various epoxides and o-halothiophenols. scispace.com

The proposed mechanism for this domino reaction involves the deprotonation of the o-halothiophenol by a base, forming a thiophenolate ion. This ion then acts as a nucleophile, opening the epoxide ring in an SN2 fashion to create an intermediate product. Subsequent intramolecular Ullmann-type coupling, catalyzed by a copper(I)-BINOL complex, results in the final 1,4-benzoxathiine structure. scispace.com

Table 1: Ligand Screening for Copper-Catalyzed Domino Synthesis of 1,4-Benzoxathiine

| Ligand | Yield (%) |

|---|---|

| BINOL | 75 |

| 1,10-Phenanthroline | 65 |

| DPPE | 55 |

| DPPP | 50 |

| DPPF | 45 |

Data sourced from a study on the domino synthesis of 1,4-benzoxathiine moieties. scispace.com

A long-standing and conventional method for the synthesis of 1,4-benzoxathiine involves the reaction of 2-mercaptophenol (B73258) with 1,2-dibromoethane. scispace.com This reaction is typically carried out in the presence of a base, such as sodium ethoxide. scispace.com While this method is straightforward, it can be limited by factors such as the need for harsh reaction conditions, the use of strong bases, and potentially low yields. scispace.com

Cycloaddition reactions provide another avenue for the construction of the benzoxathiine framework. One such approach involves the [4+2] cycloaddition of in situ generated o-thioquinones with various dienophiles like alkynes and alkenes. researchgate.net This method offers a facile route to benzoxathiine derivatives. researchgate.net The o-thioquinones are typically generated from precursors such as o-hydroxybenzothiophthalimides. researchgate.net Aryne cycloaddition reactions have also been explored for the synthesis of various heterocyclic compounds. novapublishers.com

The 1,4-benzoxathiine ring system can also be accessed through ring contraction of larger heterocyclic structures. For instance, derivatives of 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol, a seven-membered ring system, can undergo ring contraction to yield various 1,4-benzoxathiine derivatives. researchgate.net Another documented ring contraction involves the reaction of 2,3-dihydro-1,4-benzoxathiines with sodium methoxide, which can lead to the formation of 2-(vinylthio)phenols. oup.com

In a move towards more environmentally benign synthetic methods, catalyst-free approaches for the synthesis of related benzoxathiinone derivatives have been developed. One such method describes the reaction of propargylic alcohols with thiosalicylic acids under open-air conditions to produce 3,1-benzoxathiin-4-ones without the need for a catalyst. dntb.gov.uaresearchgate.net

Enantioselective and Stereospecific Synthesis of Benzoxathiine Scaffolds

The development of enantioselective and stereospecific methods is crucial for accessing chiral benzoxathiine derivatives, which are of interest in medicinal chemistry.

While specific examples for the direct enantioselective synthesis of octahydro-1,4-benzoxathiine are not extensively detailed in the provided search results, general strategies for achieving enantioselectivity in the synthesis of related heterocyclic systems are well-established. For instance, the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands (e.g., BINAP), is a common approach for inducing enantioselectivity in various reactions, including those that could be adapted for benzoxathiine synthesis. researchgate.netrsc.orgrsc.org

A general and highly regioselective and stereoselective method has been developed for the synthesis of (E)-2-(2-arylvinyl)-3,1-benzoxathiin-4-ones using palladium-copper catalysis. rsc.org Furthermore, stereospecific syntheses of 2-substituted 3,1-benzoxathiinones have been reported. thieme-connect.com The synthesis of chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings has been achieved from enantioenriched 2-mercaptoethanols with no loss of enantiopurity. researchgate.net

Chemoenzymatic Strategies for Chiral Benzoxazine (B1645224) Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of traditional organic chemistry to produce complex chiral molecules. While specific chemoenzymatic routes to this compound are not extensively documented, the strategies applied to analogous chiral benzoxazine and other heterocyclic systems provide a clear blueprint for potential applications.

Enzymes, particularly lipases and oxidoreductases, are powerful tools for asymmetric synthesis. For instance, lipases, such as those from Pseudomonas fluorescens or Candida antarctica, are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective transesterification. core.ac.ukresearchgate.net This approach could be envisioned for the synthesis of chiral precursors to this compound, such as chiral 2-mercaptophenols or their derivatives.

A notable example in a related field is the chemoenzymatic synthesis of the antiepileptic drug Brivaracetam. core.ac.uk In this multi-step synthesis, a key chiral intermediate, (3R)-3-propylbutyrolactone, is prepared using a Pseudomonas fluorescens lipase-catalyzed transesterification to resolve a racemic alcohol. core.ac.uk This highlights the potential of enzymatic methods to generate stereocenters that can be incorporated into heterocyclic scaffolds.

Imine reductases (IREDs) represent another class of enzymes with significant potential. A chemoenzymatic approach to the synthesis of (R)-selegiline, a drug for Parkinson's disease, utilizes an imine reductase for the stereoselective reductive amination of a ketone precursor. mdpi.com This strategy could be adapted for the synthesis of chiral this compound derivatives by employing an appropriate amino-thiol precursor.

The following table summarizes key aspects of chemoenzymatic strategies applicable to the synthesis of chiral heterocycles.

| Enzyme Class | Reaction Type | Application Example | Key Advantage |

| Lipases | Kinetic Resolution (Transesterification) | Synthesis of chiral alcohols and lactones core.ac.ukresearchgate.net | High enantioselectivity, mild reaction conditions |

| Oxidoreductases (e.g., IREDs) | Asymmetric Reduction/Reductive Amination | Synthesis of chiral amines mdpi.com | High stereoselectivity for C-N bond formation |

| Tryptophan Synthase Variants | Carbon-Carbon Bond Formation | Synthesis of indole-containing acyloins mdpi.com | Access to structurally diverse building blocks |

Transition Metal-Catalyzed Asymmetric Approaches to Related Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the construction of complex molecules with high efficiency and stereoselectivity. nih.gov Catalysts based on palladium, rhodium, iridium, and copper have been extensively used for the asymmetric synthesis of heterocyclic compounds. snnu.edu.cncatalyst-enabling-synthetic-chemistry.comdiva-portal.org

One of the most relevant examples is the copper(I)-BINOL catalyzed domino synthesis of 1,4-benzoxathiines. scispace.com This method involves the reaction of o-halothiophenols with epoxides, proceeding through an SN2 epoxide ring-opening followed by an intramolecular Ullmann-type coupling to form the benzoxathiine ring system. scispace.com The use of a chiral ligand like BINOL allows for the potential for an asymmetric variant of this reaction, which would provide enantioenriched benzoxathiine derivatives.

Palladium-catalyzed cross-coupling reactions are also widely employed in heterocycle synthesis. For instance, Pd-catalyzed C-H alkenylation has been used to synthesize axially chiral styrenes with high enantioselectivity. snnu.edu.cn Such C-H functionalization strategies are increasingly being applied to the synthesis of complex atropisomers and could be adapted for the construction of precursors to this compound. nih.gov

The development of iridium catalysts with N,P-ligands has expanded the scope of asymmetric hydrogenation, enabling the synthesis of chiral fluorinated compounds and the enantioconvergent hydrogenation of isomeric mixtures of enamides and allylic alcohols. diva-portal.org These advanced hydrogenation techniques could be applied to the reduction of unsaturated benzoxathiine precursors to yield chiral this compound derivatives.

The table below provides an overview of relevant transition metal-catalyzed reactions.

| Metal Catalyst | Ligand Type | Reaction Type | Application Example |

| Copper(I) | BINOL | Domino SN2/Ullmann Coupling | Synthesis of 1,4-benzoxathiines scispace.com |

| Palladium | Chiral Phosphine/Amino Acid | C-H Functionalization/Cross-Coupling | Synthesis of axially chiral compounds snnu.edu.cn |

| Iridium | Chiral N,P-Ligands | Asymmetric Hydrogenation | Synthesis of chiral fluorinated compounds and alcohols diva-portal.org |

| Rhodium | Chiral Diphosphine | Asymmetric Hydrogenation/Isomerization | Reduction of arenes and allylic alcohols diva-portal.org |

Chiral Phosphoric Acid Catalysis in Heterocycle Synthesis

Chiral phosphoric acids (CPAs) have emerged as highly effective and versatile Brønsted acid organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgsigmaaldrich.comrsc.org These catalysts operate through hydrogen bonding interactions to create a chiral environment, enabling high levels of stereocontrol in reactions such as cyclizations, additions, and kinetic resolutions. nih.govnih.gov

A prominent application of CPA catalysis is the asymmetric synthesis of 4H-3,1-benzoxazines through the kinetic resolution of 2-amido benzyl (B1604629) alcohols via intramolecular cyclization. nih.gov This reaction proceeds with high selectivity for a broad range of substrates, demonstrating the power of CPAs in constructing chiral heterocyclic systems. nih.gov

CPAs have also been successfully employed in the enantioselective phosphinylation of 3,4-dihydroisoquinolines, leading to the formation of chiral α-amino diarylphosphine oxides. nih.gov Computational studies have shown that the stereoselectivity in these reactions is determined by the hydrogen bonding strength between the phosphate (B84403) anion and the isoquinolinium intermediate. nih.gov

The synthesis of axially chiral compounds is another area where CPAs have made a significant impact. beilstein-journals.org They have been used to catalyze the atroposelective desymmetrization and kinetic resolution of various substrates to produce enantioenriched biaryls and heterobiaryls. beilstein-journals.org This capability could be harnessed in the synthesis of chiral precursors for this compound.

Key features of chiral phosphoric acid catalysis are summarized in the following table.

| Catalyst Type | Reaction | Substrate Class | Key Feature |

| BINOL-derived CPA | Kinetic Resolution/Intramolecular Cyclization | 2-Amido benzyl alcohols nih.gov | High enantioselectivity (s-factor up to 94) nih.gov |

| CPA | Enantioselective Addition | 3,4-Dihydroisoquinolines and diarylphosphine oxides nih.gov | Construction of P-chiral centers |

| CPA | Atroposelective Desymmetrization | Biaryl and heterobiaryl precursors beilstein-journals.org | Control of axial chirality |

Regioselective Synthesis Considerations

Regioselectivity is a critical aspect in the synthesis of heterocyclic compounds, particularly when multiple reactive sites are present in the starting materials. In the context of this compound synthesis, controlling the regioselectivity of ring-forming reactions is essential to obtain the desired isomer.

The synthesis of 1,4-benzothiazines from 2-aminothiophenol (B119425) and functionalized epoxides provides a relevant case study. researchgate.net In these reactions, the nucleophilic attack of the sulfur atom is highly favored over the nitrogen atom, leading to the regioselective formation of the 1,4-benzothiazine skeleton. researchgate.net This selectivity is attributed to the higher nucleophilicity of sulfur.

Microwave-assisted synthesis has been shown to be an effective method for the regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols. organic-chemistry.org The use of a specific base, such as DBU, is crucial for directing the initial O-alkylation over N-alkylation, thus ensuring the desired regiochemical outcome. organic-chemistry.org

In the synthesis of more complex fused heterocyclic systems, such as octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones, electronic factors can control the regioselectivity of the cyclization reaction, leading to the formation of the angular regioisomer over the linear one. nih.govmdpi.com Such electronic control could be a key factor in designing synthetic routes to substituted this compound derivatives.

The following table outlines key factors influencing regioselectivity in the synthesis of related heterocycles.

| Heterocyclic System | Precursors | Key Factor for Regiocontrol | Outcome |

| 1,4-Benzothiazines | 2-Aminothiophenol and epoxides | Higher nucleophilicity of sulfur researchgate.net | Selective S-attack on the epoxide |

| 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines | 2-Aminophenols and 2-bromoalkanoates | Base-mediated regioselective O-alkylation organic-chemistry.org | Formation of the 1,4-benzoxazine ring |

| Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones | 2-Thioxopyrimidin-4-ones and hydrazonoyl chlorides | Electronic control nih.govmdpi.com | Formation of the angular regioisomer |

Chemical Reactivity and Transformation Mechanisms of Octahydro 1,4 Benzoxathiine Derivatives

Ring-Opening and Ring-Closure Reactions of the Saturated Heterocycle

The synthesis of the 1,4-benzoxathiine core often serves as a precursor to its saturated octahydro derivative, which can typically be formed through subsequent hydrogenation of the aromatic ring. A prominent method for constructing the unsaturated 1,4-benzoxathiine skeleton is through a domino reaction that begins with the nucleophilic ring-opening of an epoxide. scispace.com

For instance, the reaction of o-halothiophenols with epoxides, catalyzed by a copper(I)-BINOL complex, initiates with a base-mediated deprotonation of the thiophenol. scispace.com The resulting thiophenolate anion then acts as a nucleophile, attacking the epoxide in an SN2 fashion to open the ring. This is followed by an intramolecular Ullmann-type C-O bond formation, which closes the six-membered oxathiine ring to yield the 1,4-benzoxathiine derivative. scispace.com A variety of substituted 1,4-benzoxathiine motifs can be synthesized in moderate to good yields using this protocol. scispace.com

Conversely, ring-opening reactions of the related 3,1-benzoxathiin-4-one derivatives have been observed. For example, 2-methylene-3,1-benzoxathiin-4-ones undergo facile ring-opening upon treatment with sodium trimethylsilanolate (NaOSiMe3). researchgate.net While specific ring-opening reactions for the saturated octahydro-1,4-benzoxathiine are less commonly documented, the inherent strain and reactivity of related four-membered thietane (B1214591) rings, which open under acid catalysis or with strong nucleophiles, suggest that the oxathiane ring could potentially be cleaved under harsh conditions, likely involving the activation of the sulfur or oxygen heteroatom. msu.edu

Substitution Reactions within the this compound Framework

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where an electron-rich nucleophile displaces a leaving group. researchgate.net In the context of the this compound framework, such reactions would typically occur at a substituted carbon atom within the saturated rings. The viability and mechanism (SN1 or SN2) of these reactions are influenced by factors such as the nature of the leaving group, the steric hindrance around the reaction center, and the stability of any potential carbocation intermediate. beilstein-journals.org

For an SN2 reaction to occur on the this compound scaffold, a good leaving group (e.g., a tosylate or halide) would be required on one of the ring carbons. A nucleophile could then attack the electrophilic carbon, leading to an inversion of stereochemistry. beilstein-journals.org The presence of the adjacent oxygen and sulfur atoms could influence the reaction rate through inductive effects. SN1-type reactions would be favored at tertiary carbon centers or where a stable carbocation can be formed, though this is often accompanied by competing elimination reactions. The preparation of thioethers from SN1-active tertiary halides using zinc mercaptides demonstrates a practical application of this reaction type.

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. For this to occur on an this compound derivative, the saturated cyclohexane (B81311) ring must first be converted back into an aromatic benzene ring through an aromatization reaction. scribd.com Such reactions can be achieved using various reagents, for instance, N-bromosuccinimide has been used for the aromatization of octahydroquinoline derivatives. nih.gov

Once the aromatic 1,4-benzoxathiine ring is formed, it can undergo electrophilic substitution. The fused oxathiine ring acts as an electron-donating group, activating the benzene ring towards electrophilic attack and directing incoming electrophiles primarily to the para position relative to the oxygen atom. For example, the nitration of 2,3-dihydro-1,4-benzoxathiine (B3001278) with a mixture of nitric acid and sulfuric acid yields the 6-nitro derivative. vulcanchem.com Similarly, sulfonation would also be expected to occur at this position. vulcanchem.com The mechanism involves the attack of the electrophile (e.g., the nitronium ion, NO₂⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.eg

Oxidation and Reduction Pathways

The sulfur atom in the this compound ring is susceptible to oxidation, a common reaction for thioethers. This process typically yields the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The oxidation state of the sulfur atom significantly alters the chemical and physical properties of the molecule.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the selectivity between the sulfoxide and sulfone. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in acetic acid. nih.gov Other reagents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄). minia.edu.eg The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is often favorable. However, methods using manganese-based electrocatalysts or specific nanocatalysts have been developed for the selective mono-oxidation of thioethers to sulfoxides.

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Reaction in acetic acid can lead to complete conversion to sulfone. nih.gov |

| m-CPBA | Sulfoxide or Sulfone | A common reagent for the oxidation of sulfides. minia.edu.eg |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. minia.edu.eg |

| Periodic Acid (H₅IO₆) | Sulfoxide | Can be highly selective for sulfoxide formation over sulfone. |

| Manganese Porphyrins (Electrochemical) | Sulfoxide | Allows for selective mono-oxygenation without over-oxidation to the sulfone. |

Derivatives of this compound bearing reducible functional groups can undergo reduction reactions. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are used to reduce carbonyl groups (aldehydes and ketones) to alcohols. oup.com

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to alcohols. nih.gov Sodium borohydride is a milder and more selective reagent, typically used for the reduction of aldehydes and ketones. oup.com The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the presence of chiral auxiliaries. For example, the diastereocontrolled reduction of ketones on a related 1,3-oxathiane (B1222684) ring has been achieved using different metal borohydride systems, such as Zn(BH₄)₂ and YCl₃-NaBH₄, to selectively produce different diastereomeric alcohols. oup.com

| Reducing Agent | Functional Group Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Primary Alcohol, Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid | Primary Alcohol, Secondary Alcohol |

| Zinc Borohydride (Zn(BH₄)₂) | Ketone | Secondary Alcohol (often with high diastereoselectivity) oup.com |

| YCl₃-NaBH₄ | Ketone | Secondary Alcohol (can provide opposite diastereoselectivity to Zn(BH₄)₂) oup.com |

Rearrangement Reactions

No specific studies detailing rearrangement reactions, such as the Pummerer rearrangement or acid-promoted transpositions, for this compound derivatives were identified in the available literature. Research on rearrangements within the benzoxathiine class has focused on other isomers. For instance, the Pummerer rearrangement is a known reaction for alkyl sulfoxides, converting them into α-acyloxy-thioethers in the presence of an anhydride (B1165640) like acetic anhydride. wikipedia.orgnumberanalytics.com This reaction has been applied to ortho-hydroxymethylphenyl sulfoxides to form 1,3-oxathiane derivatives. clockss.org Additionally, acid-mediated transposition of unsaturated benzo researchgate.netoxathiines to form 7-hydroxy-dihydrobenzo[b]thiophenes has been reported, a transformation driven by the formation of a stable benzylic carbocation upon ring opening. arkat-usa.org However, the absence of an aromatic ring in the octahydro- system would fundamentally alter the mechanism and feasibility of such rearrangements.

Multi-Component Reactions Involving Benzoxathiine Cores

The utility of benzoxathiine cores in multi-component reactions (MCRs) has been demonstrated, but again, not for the this compound scaffold. Studies have prominently featured 1,2-benzoxathiin-4(3H)-one 2,2-dioxide as a key reactant. nih.gov This compound engages in three-component reactions with various aldehydes and active methylene (B1212753) nitriles (like malononitrile (B47326) or ethyl cyanoacetate) to construct condensed 2-amino-4H-pyran derivatives. nih.govnuph.edu.uarsc.org The reaction mechanism typically involves an initial Knoevenagel condensation followed by a Michael addition of the benzoxathiinone and subsequent cyclization. nuph.edu.uarsc.org The outcome and selectivity of these reactions are highly dependent on the nature of the reactants and the catalysts employed. nih.gov The specific electronic and structural features of the 1,2-benzoxathiin-4(3H)-one 2,2-dioxide are crucial for its reactivity in these MCRs, and such reactivity cannot be assumed for the structurally different this compound.

Functionalization of the this compound System

Specific methods for the direct functionalization of the pre-formed this compound ring system are not well-documented. Research on related heterocycles provides insights into potential strategies, but these have not been explicitly applied to the target compound. For instance, the 2,3-dihydro-1,4-benzoxathiine ring can undergo oxidation at the sulfur atom to form sulfoxides and sulfones, or the aromatic portion can undergo electrophilic substitution. However, in the octahydro- derivative, the reactivity would be dictated by the saturated carbocyclic and heterocyclic rings, likely involving C-H functionalization, which remains an unexplored area for this specific scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-Dimensional NMR (¹H, ¹³C NMR) for Connectivity and Composition

One-dimensional NMR experiments are fundamental to establishing the basic framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of Octahydro-1,4-benzoxathiine would be expected to show a complex pattern of signals in the aliphatic region. The chemical shifts of the protons would be influenced by their proximity to the oxygen and sulfur heteroatoms. Protons adjacent to the electron-withdrawing oxygen atom would likely resonate at a downfield position compared to those near the less electronegative sulfur atom. The integration of these signals would confirm the number of protons in each unique chemical environment, and the coupling patterns (spin-spin splitting) would reveal the number of neighboring protons, thus mapping out the proton connectivity within the cyclohexane (B81311) and oxathiane rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, indicating the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the adjacent heteroatoms. Carbons bonded to oxygen would appear at a significant downfield shift, while those bonded to sulfur would also be deshielded, but to a lesser extent. The fully saturated nature of the rings would result in all carbon signals appearing in the aliphatic region of the spectrum.

A hypothetical data table for the one-dimensional NMR of this compound would resemble the following, though the specific chemical shift values remain undetermined without experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | Undetermined | Undetermined |

| C-3 | Undetermined | Undetermined |

| C-4a | Undetermined | Undetermined |

| C-5 | Undetermined | Undetermined |

| C-6 | Undetermined | Undetermined |

| C-7 | Undetermined | Undetermined |

| C-8 | Undetermined | Undetermined |

| C-8a | Undetermined | Undetermined |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Elucidating Complex Structures

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR spectra and for determining the complete three-dimensional structure of complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations within the molecule, visually mapping out the spin systems in both the cyclohexane and oxathiane rings. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique allows for the definitive assignment of which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry of the molecule, such as the cis or trans fusion of the two rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, C₈H₁₄OS, by distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern of this compound would be characteristic of its structure, with cleavage likely occurring at the bonds adjacent to the heteroatoms and at the ring junction. Analysis of these fragments would provide further confirmation of the molecular structure.

A hypothetical fragmentation data table would include:

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| Undetermined | [M - CH₂S]⁺ |

| Undetermined | [M - C₂H₄O]⁺ |

| Undetermined | [C₆H₁₀]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be reasonably volatile, GC-MS would be an ideal method for its identification in a mixture. The gas chromatogram would provide the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer would provide a mass spectrum of the eluting compound, serving as a fingerprint for its identification.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and skeletal structure of this compound. These methods probe the vibrational motions of molecules, providing a unique fingerprint based on the types of bonds and their arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The structure consists of a saturated cyclohexane ring fused to a 1,4-oxathiane (B103149) ring. The primary absorptions are expected to arise from the C-H bonds of the aliphatic rings, the C-O-C ether linkage, and the C-S-C thioether linkage.

The C-H stretching vibrations of the sp³-hybridized carbons in the fused ring system are anticipated to appear as strong, sharp peaks in the 2850–3000 cm⁻¹ region. pressbooks.publibretexts.org The asymmetric and symmetric stretching of methylene (B1212753) (-CH₂) groups typically fall between 2925 and 2850 cm⁻¹, respectively.

The presence of the ether group is confirmed by the characteristic C-O-C asymmetric stretching vibration, which is expected to produce a strong and prominent band in the 1070–1150 cm⁻¹ range. The corresponding symmetric stretch is often weaker and more difficult to identify. The thioether (C-S-C) linkage gives rise to stretching vibrations that are generally weak and appear at lower frequencies, typically between 600 and 700 cm⁻¹. researchgate.netresearchgate.net These C-S stretching bands can sometimes be difficult to distinguish in a complex spectrum but are crucial for confirming the presence of the sulfur heteroatom. researchgate.netcdnsciencepub.com The region below 1400 cm⁻¹ is known as the fingerprint region, where complex vibrational couplings produce a pattern that is unique to the molecule as a whole. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretch | Alkane (Cyclohexane ring) | Strong, Sharp |

| 1445-1470 | C-H Bend (Scissoring) | -CH₂- | Medium |

| 1070-1150 | C-O-C Asymmetric Stretch | Aliphatic Ether | Strong |

| 600-700 | C-S Stretch | Thioether | Weak to Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to non-polar, symmetric vibrations which may be weak or absent in an IR spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information on several key structural features:

Stereochemistry: It would confirm the relative stereochemistry of the fused ring system, distinguishing between possible cis and trans isomers.

Conformation: The analysis would reveal the preferred solid-state conformation of both the cyclohexane and the 1,4-oxathiane rings, which are expected to adopt chair-like conformations.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-S) and angles would be obtained, offering insight into any ring strain or conformational distortions.

Studies on related heterocyclic systems, such as 1,4-oxathiane derivatives, have successfully employed X-ray crystallography to confirm ring conformations and substituent orientations. mdpi.com For sulfur-containing compounds, native sulfur single-wavelength anomalous dispersion (SAD) phasing can be a powerful technique to solve the crystal structure, even without the need for heavy-atom derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicability to Saturated Systems)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique for a compound like this compound is limited due to its completely saturated nature.

Molecules with π-electron systems (chromophores), such as alkenes, aromatic compounds, and carbonyls, exhibit characteristic π → π* and n → π* transitions in the measurable UV-Vis range (typically 200–800 nm). However, this compound contains only sigma (σ) bonds and non-bonding (n) electron pairs on the oxygen and sulfur atoms.

The possible electronic transitions are:

σ → σ* transitions: These require very high energy and occur at wavelengths below 200 nm, outside the range of standard spectrophotometers. quimicaorganica.org

n → σ* transitions: The promotion of a non-bonding electron from the oxygen or sulfur atom to an anti-bonding σ* orbital. For saturated ethers and amines, these transitions also typically occur at wavelengths below 200 nm. quimicaorganica.org Saturated thioethers show similar transitions, sometimes extending to slightly longer wavelengths (around 200-220 nm), but these absorptions are generally weak. quimicaorganica.orgacs.org

Therefore, a UV-Vis spectrum of a pure sample of this compound is expected to be largely transparent above 220 nm. The absence of significant absorption in the 220-800 nm range confirms the lack of unsaturation and aromaticity. britannica.com

Emerging and Advanced Spectroscopic Methods for Structural Analysis

Beyond fundamental techniques, advanced spectroscopic methods are crucial for the complete and unambiguous structural assignment of complex molecules like this compound. Mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR) are particularly powerful in this regard.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide significant structural information based on its fragmentation patterns. For this compound (C₈H₁₅SO), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of approximately 157.087 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of cyclic ethers and thioethers often involves α-cleavage (cleavage of a bond adjacent to the heteroatom) and ring-opening reactions. youtube.commiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 157 | [C₈H₁₅SO]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [M - C₂H₄]⁺˙ | Loss of ethene via retro-Diels-Alder type cleavage |

| 113 | [M - C₂H₄S]⁺? | Complex rearrangement and fragmentation |

| 103 | [C₄H₇SO]⁺ | Cleavage of the cyclohexane ring |

| 87 | [C₄H₇S]⁺ | Fragment containing the sulfur atom |

| 71 | [C₄H₇O]⁺ | Fragment containing the oxygen atom |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While 1D NMR provides initial information, the signals from the 15 protons in this compound would be highly overlapped in the aliphatic region, making definitive assignment difficult. 2D NMR techniques are essential for resolving these ambiguities. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of proton connectivity within the fused ring system. It would be used to trace the sequence of -CH₂- groups and identify which protons are neighbors. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning the signals in the ¹³C NMR spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (if any) and for piecing together the different spin systems to build the final molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be invaluable for determining the stereochemistry of the ring fusion (cis or trans) by observing spatial correlations between protons on the two different rings. youtube.com

Together, these advanced methods provide a comprehensive toolkit for the rigorous and unambiguous structural characterization of this compound.

Computational Chemistry and Theoretical Investigations of Octahydro 1,4 Benzoxathiine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

No published studies were identified that specifically report on DFT calculations for Octahydro-1,4-benzoxathiine. Research on related but structurally distinct 1,4-benzoxazine derivatives has utilized DFT to study intermolecular interactions, but this cannot be extrapolated to the target compound. researchgate.net

HOMO-LUMO Gap Analysis and its Implications for Reactivity

A HOMO-LUMO gap analysis for this compound is not available in the current scientific literature. This type of analysis is contingent on initial DFT calculations, which have not been reported for this specific molecule.

Electrostatic Potential and Charge Distribution Mapping

There are no available studies that map the electrostatic potential or charge distribution of this compound.

Ab Initio Methods for Molecular Properties and Reaction Pathways

Detailed investigations using ab initio methods for determining the molecular properties and potential reaction pathways of this compound have not been found in the searched scientific literature.

Post-Hartree-Fock Level Calculations

No specific post-Hartree-Fock level calculations for this compound have been reported.

Coupled Cluster Theory Applications

Applications of Coupled Cluster theory, a high-level ab initio method, to study the properties of this compound are not present in the available research.

Reaction Mechanism Elucidation via Transition State Theory

The formation of the benzoxathiine ring system, a core structural feature of this compound, often involves cycloaddition reactions. Computational chemistry, particularly utilizing Transition State Theory (TST), provides profound insights into the mechanisms of these reactions. TST is a fundamental theory in chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and activated transition state complexes. researchgate.net By locating and characterizing the transition state (TS) on a potential energy surface, researchers can determine reaction pathways, activation energies, and the influence of stereochemistry and regioselectivity.

A key reaction for forming the related dihydro-1,4-benzoxathiine scaffold is the cycloaddition of o-thioquinones (o-TQs) with 1,3-dienes. This reaction can proceed through two distinct pathways: a [4+2] cycloaddition where the o-TQ acts as a heterodiene, leading to the 1,4-benzoxathiine ring, or a [2+4] cycloaddition yielding a spiro compound. Density Functional Theory (DFT) calculations have been instrumental in understanding the competition between these pathways. acs.org

Studies using the B3LYP functional have shown that the [4+2] cycloaddition, which forms the desired benzoxathiine product, is thermodynamically favored. In contrast, the [2+4] pathway is often kinetically favored, meaning it has a lower activation barrier and proceeds faster at lower temperatures. acs.org The transition states for the [4+2] reactions are found to be concerted but highly asynchronous, indicating that the two new bonds are not formed to the same extent at the TS. acs.org

The regioselectivity of the reaction, which determines the orientation of the diene relative to the o-TQ, has also been rationalized by analyzing the activation energies of the different possible transition states. acs.org By comparing the calculated energy barriers for the formation of different constitutional isomers, the experimentally observed product can be predicted.

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Cycloaddition Pathways (Note: This table is illustrative, based on findings from computational studies of benzoxathiine synthesis. acs.org Values are representative.)

| Reaction Pathway | Reactants | Activation Energy (kcal/mol) | Product Type | Control |

| [4+2] Cycloaddition | o-Thioquinone + Butadiene | 22.5 | 1,4-Benzoxathiine derivative | Thermodynamic |

| [2+4] Cycloaddition | o-Thioquinone + Butadiene | 19.8 | Spiro Adduct | Kinetic |

| [4+2] Regioisomer A | o-Thioquinone + Isoprene | 21.7 | Major Benzoxathiine Isomer | Thermodynamic |

| [4+2] Regioisomer B | o-Thioquinone + Isoprene | 24.1 | Minor Benzoxathiine Isomer | Thermodynamic |

Spectroscopic Parameter Prediction and Validation

Computational methods are a powerful tool for predicting the spectroscopic parameters of molecules like this compound, which aids in their structural confirmation and characterization. DFT calculations are widely employed to compute parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.neteuroasiajournal.org

The standard methodology involves first optimizing the molecule's geometry at a chosen level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net Following geometry optimization, the same theoretical level is used for property calculations. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. These theoretical values are then correlated with experimental data obtained from synthesized samples. A strong linear correlation between the calculated and experimental shifts serves to validate both the computational model and the assigned structure of the molecule. researchgate.net

Similarly, vibrational frequencies can be calculated from the optimized geometry. These computed frequencies correspond to the fundamental modes of vibration and can be compared directly to experimental FT-IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from anharmonicity and the approximations inherent in the computational method. euroasiajournal.org

For flexible molecules like this compound, which can exist in multiple conformations (e.g., chair, boat, twist-boat for the saturated rings), computational studies can also predict the relative energies of these conformers and their respective spectroscopic signatures. This is particularly useful for interpreting complex or temperature-dependent experimental spectra, such as those arising from ring-puckering dynamics.

Table 2: Illustrative Comparison of Experimental and DFT-Predicted Spectroscopic Data (Note: This table is illustrative of the validation process for heterocyclic compounds, based on methodologies described in the literature. researchgate.neteuroasiajournal.org Specific values for this compound would require a dedicated experimental and computational study.)

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| ¹³C NMR (ppm) | ||

| C-2 | 68.5 | 69.1 |

| C-3 | 32.1 | 32.8 |

| C-4a | 125.8 | 126.5 |

| ¹H NMR (ppm) | ||

| H-2 (axial) | 4.15 | 4.22 |

| H-3 (equatorial) | 2.98 | 3.05 |

| FT-IR (cm⁻¹) | ||

| C-H stretch (aliphatic) | 2925 | 2933 (scaled) |

| C-O-C stretch | 1110 | 1118 (scaled) |

| C-S-C stretch | 680 | 687 (scaled) |

Octahydro 1,4 Benzoxathiine As a Building Block in Complex Chemical Synthesis

Role as an Intermediate in Multi-Step Organic Transformations

The synthesis of the octahydro-1,4-benzoxathiine core is itself a multi-step organic transformation, often proceeding from more readily available aromatic precursors. While direct and extensive studies on the use of this compound as an intermediate are not widely documented, its formation is a key step in accessing this saturated heterocyclic system. The transformation from an aromatic 1,4-benzoxathiine to its octahydro- counterpart typically involves catalytic hydrogenation, a common and powerful tool in organic synthesis for the reduction of aromatic rings. For instance, processes for the catalytic hydrogenation of related benzoxazines have been developed, suggesting a viable pathway to the this compound system. researchgate.net

Once formed, the this compound ring can serve as a chiral intermediate for the synthesis of more complex molecules. The stereochemistry of the ring junctions and any substituents can be controlled during the synthesis or subsequent transformations, leading to a variety of diastereomers with distinct biological activities. The synthesis of a complex derivative, (±)-5a,6,7,8,9,10,11,11a-Octahydrobenzo[b]cycloocta[e] Current time information in Bangalore, IN.oxathiine, highlights the accessibility of such saturated systems through multi-step sequences. scispace.com

The reactivity of the analogous monocyclic system, 1,4-oxathiane (B103149), provides insight into the potential transformations of the this compound core. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which can then be used in further synthetic manipulations. wikipedia.org For example, the resulting sulfone can activate adjacent protons, facilitating alkylation or other carbon-carbon bond-forming reactions. These transformations underscore the potential of this compound as a versatile intermediate in the construction of novel molecular architectures.

Table 1: Potential Transformations of the this compound Core (Inferred from 1,4-Oxathiane Reactivity)

| Reaction Type | Reagent(s) | Product Type | Potential Application in Multi-Step Synthesis |

| Sulfur Oxidation | Calcium hypochlorite, Sodium periodate | Sulfoxide | Introduction of chirality at sulfur, modification of electronic properties. |

| Sulfur Oxidation | Peroxy acids (e.g., m-CPBA) | Sulfone | Activation of adjacent C-H bonds for further functionalization. |

| Halogenation | Elemental chlorine or bromine | Halogenated derivatives | Precursors for substitution or elimination reactions. |

| Alkylation at Sulfur | Alkyl halides (e.g., ethyl iodide) | Oxathianium salts | Introduction of alkyl groups and formation of ionic species. |

Scaffold for Heterocyclic Ring System Assembly

The rigid, three-dimensional structure of the this compound core makes it an excellent scaffold for the assembly of more complex heterocyclic systems. By utilizing the inherent functionality of the cyclohexane (B81311) and oxathiane rings, chemists can append additional rings or functional groups in a stereocontrolled manner. This approach is a cornerstone of modern medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity.

The oxygen and sulfur heteroatoms, along with the carbon backbone, provide multiple points for derivatization. For instance, functional groups on the cyclohexane portion of the molecule can be introduced prior to or after the formation of the heterocyclic ring. These functional groups can then be used as handles for the construction of new rings, leading to novel polycyclic systems with potential applications in drug discovery and materials science.

The development of synthetic routes to functionalized 1,4-dioxanes with additional carbocyclic or heterocyclic rings demonstrates the utility of saturated heterocyclic scaffolds in building molecular complexity. enamine.net A similar strategy can be envisioned for this compound, where its derivatives could serve as key building blocks for a diverse range of new chemical entities. The exploration of this scaffold is still in its early stages, but the principles of scaffold-based drug design suggest that it holds significant promise.

Development of Novel Synthetic Routes Utilizing the this compound Core

The development of novel synthetic routes that either lead to or utilize the this compound core is an active area of research. While direct methods for the synthesis of the saturated system are not abundant, several innovative strategies for the construction of the related aromatic 1,4-benzoxathiine ring system have been reported. These methods provide a foundation for accessing the octahydro- derivative through subsequent reduction.

One such approach is the copper(I)-BINOL catalyzed domino synthesis of 1,4-benzoxathiines from epoxides and o-halothiophenols. scispace.com This method offers a convergent and efficient route to a variety of substituted 1,4-benzoxathiines, which can then be hydrogenated to the corresponding octahydro- derivatives. Another strategy involves the cycloaddition reactions of o-thioquinones with dienes, which can also furnish the 1,4-benzoxathiine skeleton.

Furthermore, multicomponent reactions have been employed to construct complex heterocyclic systems based on a 1,2-benzoxathiin-4(3H)-one 2,2-dioxide core. nih.gov The exploration of similar multicomponent strategies that directly yield or can be readily converted to the this compound framework would be a significant advancement in the field. Such novel routes would not only provide efficient access to this valuable building block but also open up new avenues for the synthesis of complex molecules with diverse applications.

Table 2: Selected Novel Synthetic Routes to 1,4-Benzoxathiine Precursors

| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Features |

| Domino SN2 Epoxide Opening/Ullmann Coupling | Epoxides, o-Halothiophenols | CuI-BINOL complex, Base | High efficiency, moderate to good yields, mild conditions. scispace.com |

| [4+2] Cycloaddition | o-Thioquinones, 1,3-Dienes | Heat or Lewis Acid | Access to substituted benzoxathiin derivatives. |

| Three-Component Reaction | 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, Aromatic aldehydes, Active methylene (B1212753) nitriles | Triethylamine | Construction of condensed pyranobenzoxathiine systems. nih.gov |

Conclusion and Future Research Directions in Octahydro 1,4 Benzoxathiine Chemistry

Remaining Challenges in Synthesis and Derivatization

Currently, there are no established, high-yield synthetic routes specifically for Octahydro-1,4-benzoxathiine. The primary challenge lies in the development of efficient methods for the construction of the core heterocyclic structure. Drawing parallels from the synthesis of other saturated heterocycles, potential strategies could involve the hydrogenation of aromatic precursors like 1,4-benzoxathiine or cyclization reactions of appropriately functionalized cyclohexane (B81311) derivatives. However, the stability of the sulfur-containing ring during such transformations would need to be carefully considered.

Further challenges exist in the derivatization of the this compound scaffold. The development of methodologies to introduce a variety of functional groups at specific positions on the cyclohexane ring would be crucial for exploring its potential applications. The selective functionalization of this saturated system, without compromising the integrity of the oxathiane ring, presents a significant synthetic hurdle.

Exploration of Novel Reaction Pathways and Mechanistic Insights

The reactivity of this compound is entirely uncharted territory. Future research should focus on exploring its behavior in a range of chemical transformations. Key areas of interest would include oxidation reactions at the sulfur atom, ring-opening reactions under various conditions, and reactions involving the ether linkage.

Understanding the mechanisms of these potential reactions is paramount. Mechanistic studies, likely employing techniques such as kinetic analysis and isotopic labeling, would provide fundamental insights into the compound's reactivity and guide the development of new synthetic methodologies.

Advancements in Stereocontrol and Asymmetric Synthesis

The this compound molecule possesses multiple stereocenters, meaning that it can exist in various stereoisomeric forms. A significant challenge and a critical area for future research will be the development of stereocontrolled and asymmetric synthetic methods. This would allow for the selective synthesis of specific stereoisomers, which is often crucial for biological activity.

Strategies for achieving stereocontrol could include the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. The ability to control the stereochemistry of the molecule would be a major breakthrough in the field and would open the door to investigating the structure-activity relationships of its different isomers.

Integration of Computational and Experimental Methodologies for Deeper Understanding

Given the lack of experimental data, computational chemistry could play a vital role in kickstarting research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict the compound's three-dimensional structure, conformational preferences, and spectroscopic properties (e.g., NMR chemical shifts).

Furthermore, computational modeling could be used to explore potential reaction pathways and predict their feasibility and outcomes. This in-silico approach could guide experimental work, saving time and resources by identifying promising synthetic routes and reaction conditions. The synergy between computational predictions and experimental validation will be essential for building a comprehensive understanding of this compound's chemistry from the ground up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.